2-keto-L-gluconate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Keto-L-gluconate can be synthesized through several methods. One common approach involves the oxidation of L-sorbose using Gluconobacter oxydans, followed by further transformation into 2-keto-L-gulonic acid by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria . Another method involves the two-stage fermentation of D-glucose. In the first stage, D-glucose is converted to calcium 2,5-diketo-D-gluconate by a mutant strain of Erwinia sp. In the second stage, the calcium 2,5-diketo-D-gluconate is reduced to calcium 2-keto-L-gulonate using a mutant strain of Corynebacterium sp .
Industrial Production Methods
The industrial production of this compound primarily relies on microbial fermentation. The classical two-step fermentation method involves the transformation of D-sorbitol into L-sorbose by Gluconobacter oxydans, followed by the conversion of L-sorbose into 2-keto-L-gulonic acid by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria . This method is widely used due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Keto-L-gluconate undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions
Reduction: The reduction of this compound to L-idonate can be catalyzed by NADH-dependent enzymes.
Esterification: This compound can be esterified with methanol to form methyl 2-keto-L-gulonate.
Major Products
Oxidation: Produces 2,5-diketo-D-gluconate.
Reduction: Produces L-idonate.
Esterification: Produces methyl 2-keto-L-gulonate.
Scientific Research Applications
2-Keto-L-gluconate has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various chemicals, including vitamin C.
Biology: It plays a role in the metabolic pathways of certain microorganisms, such as Gluconobacter strains.
Medicine: It is involved in the production of vitamin C, which is essential for human health.
Industry: It is used in the production of food additives, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-keto-L-gluconate involves its participation in various biochemical pathways. In the production of vitamin C, this compound is converted to L-ascorbic acid through a series of enzymatic reactions. The key enzymes involved include NADH-dependent 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase . These enzymes facilitate the reduction and oxidation reactions necessary for the conversion of this compound to L-ascorbic acid.
Comparison with Similar Compounds
2-Keto-L-gluconate is similar to other sugar acids and derivatives, such as 2-keto-D-gluconate and 5-keto-D-gluconate. it is unique in its role as an intermediate in the synthesis of vitamin C. Other similar compounds include:
2-Keto-D-gluconate: Used in the production of food additives and pharmaceuticals.
5-Keto-D-gluconate: Used as a precursor for the synthesis of L-tartrate, an antioxidant and acidulant in the food industry.
This compound stands out due to its specific role in the vitamin C synthesis pathway and its unique biochemical properties.
Properties
IUPAC Name |
3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859528 | |
Record name | Hex-2-ulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Keto-L-gluconate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73803-83-5, 669-90-9, 91548-32-2, 342385-52-8 | |
Record name | 2-Hexulosonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73803-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ketogluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC87544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Keto-L-gluconate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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